molecular formula C12H10ClNOS B6145188 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one CAS No. 1339491-86-9

1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B6145188
CAS No.: 1339491-86-9
M. Wt: 251.73 g/mol
InChI Key: AWTGIOFPOMJWLU-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one is a synthetic organic compound characterized by a thiazole ring substituted with a chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and methyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 4-chlorobenzaldehyde, acetophenone, and thiourea in the presence of a base can yield the desired thiazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethanone: A simpler structure with similar functional groups.

    4-(4-Chlorophenyl)-2-methylthiazole: Shares the thiazole ring and chlorophenyl group but differs in the position of the methyl group.

Uniqueness: 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one involves the condensation of 4-chlorobenzaldehyde with 2-amino-4-methyl-5-(2-hydroxyethyl)thiazole, followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-4-methyl-5-(2-hydroxyethyl)thiazole", "Sodium triacetoxyborohydride", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-amino-4-methyl-5-(2-hydroxyethyl)thiazole in ethanol using sodium triacetoxyborohydride as a reducing agent to yield the intermediate 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethanol.", "Step 2: Oxidation of the intermediate with hydrogen peroxide in the presence of sodium hydroxide and acetic acid to yield the final product 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one." ] }

CAS No.

1339491-86-9

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C12H10ClNOS/c1-7(15)12-14-11(8(2)16-12)9-3-5-10(13)6-4-9/h3-6H,1-2H3

InChI Key

AWTGIOFPOMJWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)C)C2=CC=C(C=C2)Cl

Purity

95

Origin of Product

United States

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